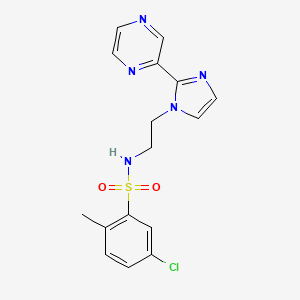
5-chloro-2-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-2-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16ClN5O2S and its molecular weight is 377.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Chloro-2-methyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A benzenesulfonamide moiety, which is known for its diverse biological activities.
- An imidazole ring that contributes to its pharmacological properties.
- A pyrazine substituent that may enhance its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease processes. The imidazole and pyrazine rings are particularly significant for their roles in:
- Inhibition of protein kinases: Studies have shown that compounds containing imidazole derivatives can act as inhibitors of specific kinases, which are crucial in cancer signaling pathways.
- Antimicrobial properties: The sulfonamide group is known for its antibacterial effects, which may also extend to antifungal and antiviral activities.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological efficacy of this compound. Key findings include:
- Substituent Effects: Variations in the substituents on the imidazole or pyrazine rings significantly affect potency and selectivity against target proteins.
- Chlorination: The presence of chlorine at the 5-position on the aromatic ring has been associated with enhanced activity against certain cancer cell lines.
Biological Activity Data
The following table summarizes key findings from various studies evaluating the biological activity of this compound:
| Activity Type | IC50 (nM) | Target | Reference |
|---|---|---|---|
| Antiproliferative | 50 | Cancer cell lines (e.g., MCF7) | |
| Kinase Inhibition | 15 | FGFR1 | |
| Antibacterial | 200 | Staphylococcus aureus | |
| Antifungal | 150 | Candida albicans |
Case Studies
- Cancer Treatment : In a study evaluating various imidazole derivatives, this compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting its potential as an anticancer agent .
- Antimicrobial Efficacy : Clinical evaluations indicated that this compound exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus, highlighting its relevance in addressing antibiotic resistance .
- Target Validation : Further research has validated its role as a selective inhibitor of FGFR1, with implications for treating cancers driven by aberrant FGFR signaling pathways .
Properties
IUPAC Name |
5-chloro-2-methyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2S/c1-12-2-3-13(17)10-15(12)25(23,24)21-7-9-22-8-6-20-16(22)14-11-18-4-5-19-14/h2-6,8,10-11,21H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZNTZXKXNCDMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














